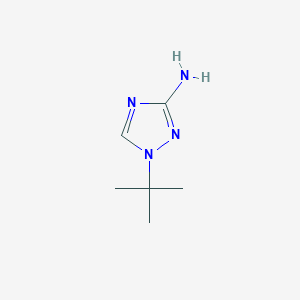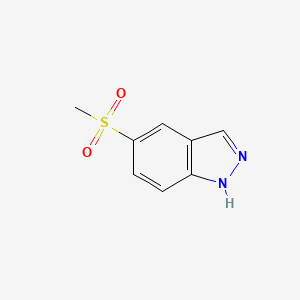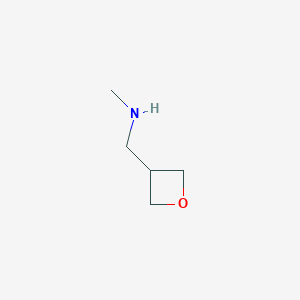
1-(tert-Butyl)-1H-1,2,4-triazol-3-amine
Vue d'ensemble
Description
The compound “1-(tert-Butyl)-1H-1,2,4-triazol-3-amine” belongs to the class of organic compounds known as triazoles, which are heterocyclic compounds with three nitrogen atoms in the five-membered ring. The tert-butyl group is a bulky alkyl substituent, which can influence the compound’s reactivity and properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or cycloaddition reactions .Molecular Structure Analysis
Triazoles typically have a planar ring structure due to the sp2 hybridization of the nitrogen and carbon atoms in the ring. The tert-butyl group is likely to add steric bulk to the molecule .Chemical Reactions Analysis
Triazoles can participate in various chemical reactions, including nucleophilic substitutions and cycloadditions. The tert-butyl group can influence the reactivity of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific structure and substituents. Triazoles are generally stable and have good thermal and hydrolytic stability .Mécanisme D'action
The mechanism of action of 1-(tert-Butyl)-1H-1,2,4-triazol-3-amine is not well understood. It is believed that its corrosion inhibition properties are due to its ability to form complexes with metals, which prevents the metal from corroding. Additionally, it is believed that this compound can act as a catalyst in organic synthesis reactions, and that it can form stable complexes with other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. Studies have shown that this compound can inhibit the growth of certain bacteria, but its effects on other organisms are not well understood. Additionally, this compound has been found to have some anti-inflammatory properties, but its effects on other physiological processes are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(tert-Butyl)-1H-1,2,4-triazol-3-amine in laboratory experiments include its low cost, its low toxicity, and its ability to form stable complexes with other organic compounds. Additionally, this compound can be synthesized easily and quickly, making it a useful tool for laboratory experiments.
The limitations of using this compound in laboratory experiments include its low solubility in water, and its low reactivity with other organic compounds. Additionally, this compound can be toxic to certain organisms, and its effects on other organisms are not well understood.
Orientations Futures
There are a variety of future directions for research on 1-(tert-Butyl)-1H-1,2,4-triazol-3-amine. These include further studies on its corrosion inhibition properties, its mechanism of action, and its biochemical and physiological effects. Additionally, further research could be conducted on its ability to act as a catalyst in organic synthesis reactions, and on its effects on other organisms. Additionally, further research could be conducted on its use as a corrosion inhibitor in metal systems, and on its use in the production of dyes and pigments. Finally, research could be conducted on its potential applications in the pharmaceutical industry and in the production of pesticides.
Applications De Recherche Scientifique
1-(tert-Butyl)-1H-1,2,4-triazol-3-amine has been used in a variety of scientific research applications. It has been used as a corrosion inhibitor in metal systems, and as an inhibitor of corrosion-induced cracking of metals. It has also been used in the pharmaceutical industry for the synthesis of drugs, and in the production of pesticides. Additionally, this compound has been used in the production of dyes and pigments.
Safety and Hazards
Propriétés
IUPAC Name |
1-tert-butyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-6(2,3)10-4-8-5(7)9-10/h4H,1-3H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGISKSHLHYGZFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=NC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1380786-07-1 | |
| Record name | 1-tert-butyl-1H-1,2,4-triazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[(tert-Butoxycarbonyl)amino]ethyl benzoate](/img/structure/B1403276.png)
![1-[3-(Benzyloxy)-2-methylpropyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1403277.png)


![7-Bromo-2-methoxythieno[3,2-D]pyrimidine](/img/structure/B1403282.png)


![3H-spiro[2-benzofuran-1,3'-piperidine]](/img/structure/B1403289.png)


